molecular formula C9H13NS B1386038 N-[2-(2-thienyl)ethyl]cyclopropanamine CAS No. 1094481-05-6

N-[2-(2-thienyl)ethyl]cyclopropanamine

Cat. No.: B1386038
CAS No.: 1094481-05-6
M. Wt: 167.27 g/mol
InChI Key: NXUHRMPTEYCZCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2-thienyl)ethyl]cyclopropanamine is an organic compound with the molecular formula C9H13NS It features a cyclopropane ring attached to an amine group, which is further connected to a thienyl group via an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-thienyl)ethyl]cyclopropanamine typically involves the reaction of cyclopropanamine with 2-(2-thienyl)ethyl halide under basic conditions. The reaction is carried out in the presence of a suitable base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually refluxed in an appropriate solvent like tetrahydrofuran or dimethylformamide to achieve the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-thienyl)ethyl]cyclopropanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thienyl group to a thiol or other reduced forms.

    Substitution: The amine group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Alkylated or acylated amine derivatives.

Scientific Research Applications

N-[2-(2-thienyl)ethyl]cyclopropanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(2-thienyl)ethyl]cyclopropanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The cyclopropane ring and thienyl group contribute to its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2-thienyl)ethyl]cyclopropanamine
  • N-[2-(2-furyl)ethyl]cyclopropanamine
  • N-[2-(2-pyridyl)ethyl]cyclopropanamine

Uniqueness

This compound is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

N-(2-thiophen-2-ylethyl)cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NS/c1-2-9(11-7-1)5-6-10-8-3-4-8/h1-2,7-8,10H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXUHRMPTEYCZCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCCC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(2-thienyl)ethyl]cyclopropanamine
Reactant of Route 2
Reactant of Route 2
N-[2-(2-thienyl)ethyl]cyclopropanamine
Reactant of Route 3
Reactant of Route 3
N-[2-(2-thienyl)ethyl]cyclopropanamine
Reactant of Route 4
Reactant of Route 4
N-[2-(2-thienyl)ethyl]cyclopropanamine
Reactant of Route 5
N-[2-(2-thienyl)ethyl]cyclopropanamine
Reactant of Route 6
Reactant of Route 6
N-[2-(2-thienyl)ethyl]cyclopropanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.